Product packaging for 1-[(4-Ethylphenyl)sulfonyl]piperazine(Cat. No.:CAS No. 777879-15-9)

1-[(4-Ethylphenyl)sulfonyl]piperazine

Cat. No.: B1612516
CAS No.: 777879-15-9
M. Wt: 254.35 g/mol
InChI Key: SRABBUBLBVIBRF-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)sulfonyl]piperazine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a piperazine ring, a privileged scaffold in pharmaceutical science, substituted with a 4-ethylphenylsulfonyl group. The sulfonyl group attached to the piperazine nitrogen is a key functional handle for further synthetic modification, making this reagent a valuable synthon for constructing more complex target molecules . Research Applications and Value: The primary research value of this compound lies in its role as a versatile building block. Piperazine derivatives are extensively utilized in the development of active pharmaceutical ingredients (APIs) across numerous therapeutic areas . The specific structural motif of an N-sulfonylpiperazine is found in various biologically active compounds and is instrumental in structure-activity relationship (SAR) studies. Researchers can employ this chemical to explore new chemical space, particularly in designing kinase inhibitors, receptor modulators, and other therapeutically relevant targets . Its utility is enhanced by the ethylphenyl moiety, which can influence the compound's lipophilicity and overall pharmacokinetic profile. Handling and Usage: This product is intended for use by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Data Sheets (SDS) must be consulted prior to handling. Users should employ appropriate personal protective equipment (PPE) and conduct all manipulations in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2S B1612516 1-[(4-Ethylphenyl)sulfonyl]piperazine CAS No. 777879-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRABBUBLBVIBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586294
Record name 1-(4-Ethylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777879-15-9
Record name 1-(4-Ethylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 4 Ethylphenyl Sulfonyl Piperazine and Analogs

Strategies for Piperazine (B1678402) Ring Functionalization

While the majority of piperazine-containing pharmaceuticals feature substituents only at the nitrogen atoms, functionalization of the carbon skeleton of the piperazine ring is a key area of research for expanding structural diversity. mdpi.comresearchgate.netdoaj.orgresearchwithnj.com Traditional methods for creating carbon-substituted piperazines often rely on the de novo construction of the six-membered ring from acyclic precursors, such as amino acids or diamines. nih.gov However, these approaches can be lengthy and are often limited by the availability of appropriately substituted starting materials. mdpi.comnih.gov

More recent and attractive strategies focus on the direct C–H functionalization of a pre-existing piperazine ring. nih.gov These methods offer a more direct route to novel analogs.

Key C-H Functionalization Approaches:

Photoredox Catalysis: This method uses visible light and a photocatalyst (such as iridium or ruthenium complexes, or organic dyes) to generate a radical at the α-carbon position of the piperazine. mdpi.comresearchgate.net This radical can then be trapped by various coupling partners, including arenes and heteroarenes, to form new C-C bonds. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Functionalization: Palladium and other transition metals can catalyze the coupling of piperazines with various partners. These reactions often require a directing group to achieve regioselectivity at the carbon atoms adjacent to a nitrogen atom. nih.gov

Asymmetric Lithiation-Trapping: Enantiopure α-substituted piperazines can be synthesized via asymmetric deprotonation using a chiral ligand like (-)-sparteine, followed by quenching the resulting lithiated intermediate with an electrophile. nih.gov This method allows for precise control over the stereochemistry of the newly introduced substituent. nih.gov

Table 1: Modern Strategies for Piperazine Ring Carbon Functionalization

Methodology Catalyst/Reagent Type of Functionalization Reference
Photoredox Catalysis Iridium or Ruthenium complexes, Organic Dyes C-H Arylation, Vinylation, Alkylation mdpi.comresearchgate.net
Asymmetric Lithiation s-BuLi / (-)-sparteine Asymmetric α-substitution nih.gov
De Novo Synthesis Amino Acid Derivatives Construction of chiral piperazine core rsc.org
Palladium-Catalyzed Cyclization Pd(DMSO)₂(TFA)₂ Wacker-type aerobic oxidative cyclization organic-chemistry.org

Introduction of the Sulfonyl Group

The synthesis of 1-arylsulfonylpiperazines is most commonly achieved through the reaction of piperazine, or a pre-substituted piperazine, with an appropriate arylsulfonyl chloride. wikipedia.orgnih.gov For the target compound, 1-[(4-Ethylphenyl)sulfonyl]piperazine, this involves the condensation of piperazine with 4-ethylphenylsulfonyl chloride.

The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction. This nucleophilic substitution reaction at the sulfur atom is a robust and widely used method for forming sulfonamides. wikipedia.org In cases where the piperazine is unsymmetrically substituted, the reaction can be regioselective, often favoring the less sterically hindered nitrogen atom. The synthesis of Sildenafil, for example, involves a late-stage condensation between 1-methylpiperazine (B117243) and a complex chlorosulfonyl derivative. wikipedia.org

Derivatization at the Piperazine Nitrogen Atoms

The free secondary amine of a monosubstituted piperazine, such as 1-(arylsulfonyl)piperazine, is a versatile handle for further chemical modification. The two nitrogen atoms of the piperazine ring are crucial for its utility, allowing for the introduction of diverse substituents that can modulate a compound's biological activity and pharmacokinetic profile. nih.govnih.gov

Common derivatization strategies include:

N-Alkylation: This can be accomplished by reacting the piperazine with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups is typically achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov These reactions allow for the formation of a C-N bond between the piperazine nitrogen and an aromatic ring.

Acylation: Reaction with acyl chlorides or carboxylic acids (using a coupling agent) yields N-acylpiperazines. nih.gov This transformation introduces an amide functionality.

Reaction with Epoxides: Nucleophilic attack of the piperazine nitrogen on the carbon of an epoxide ring results in a ring-opened product containing a β-hydroxyamine moiety.

Table 2: Examples of Derivatization at the Piperazine N4-Position

Reaction Type Reagents Functional Group Introduced Reference
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-Alkyl nih.gov
Buchwald-Hartwig Coupling Aryl Halide, Pd Catalyst, Base N-Aryl nih.gov
N-Alkylation Alkyl Halide, Base N-Alkyl nih.govmdpi.com
Acylation Acyl Chloride or Carboxylic Acid/Coupling Agent N-Acyl nih.gov
S-Alkylation Coupling 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-Thio-Ethanone researchgate.net

Stereoselective Synthesis and Enantiomeric Studies

The introduction of substituents on the piperazine ring can create one or more stereocenters, making stereoselective synthesis a critical consideration. The three-dimensional arrangement of atoms can significantly impact a molecule's interaction with biological targets. nih.gov Therefore, methods to produce single enantiomers or diastereomers are highly valuable.

Approaches to Stereoselective Synthesis:

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids (e.g., L-proline or S-phenylalanine), to construct the piperazine ring with predefined stereochemistry. rsc.orgresearchgate.net

Diastereoselective Reactions: A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in the synthesis of 2,6-disubstituted piperazines. rsc.org Another approach involves the stereospecific ring-opening of N-activated aziridines followed by cyclization. acs.org

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in reactions that form the piperazine ring or functionalize it. For example, chiral piperazines themselves have been used as organocatalysts in asymmetric reactions. researchgate.net

Asymmetric Lithiation: As mentioned previously, the use of chiral ligands in the deprotonation-substitution of N-Boc piperazines provides a powerful route to enantiomerically pure α-substituted piperazines. nih.gov

Enantiomeric studies are crucial for understanding the pharmacological and pharmacokinetic profiles of chiral piperazine derivatives. nih.gov The separation of enantiomers is often achieved using chiral chromatography, which allows for the isolation and individual evaluation of each stereoisomer. mdpi.com Such studies are essential, as different enantiomers can exhibit different biological activities, metabolic fates, and toxicities. nih.gov

Structure Activity Relationship Sar Studies of 1 4 Ethylphenyl Sulfonyl Piperazine and Its Analogs

Elucidating the Influence of Substituents on Biological Activity

The biological profile of 1-[(4-Ethylphenyl)sulfonyl]piperazine analogs can be significantly altered by chemical modifications at three primary locations: the aryl ring, the piperazine (B1678402) ring, and the sulfonyl linker.

The nature and position of substituents on the phenyl ring play a critical role in modulating the biological activity of arylsulfonylpiperazine derivatives. Studies on various classes of related compounds have demonstrated that both electronic and steric factors of these substituents influence receptor affinity and functional activity.

For instance, in a series of 1-piperazino-3-phenylindans, aromatic substitution significantly influenced dopamine (B1211576) D1 and D2 receptor affinity. nih.gov Derivatives with a 6-chloro or 6-fluoro substitution showed a preference for D1 receptors. nih.gov Similarly, research on other sulfonamide-based compounds indicated that a 4-chloro substitution on the benzene (B151609) ring resulted in effective activity, which was diminished when replaced by hydrogen, methyl, methoxy (B1213986), or tert-butyl groups. nih.gov The introduction of electron-donating groups (like OCH₃) or electron-withdrawing groups (like Cl or F) can influence the lipophilicity of the compound, which in turn affects its ability to penetrate cellular membranes and interact with intracellular targets. nih.gov

In the context of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the phenyl moiety attached to the piperazine ring was found to be essential for inhibitory activity. frontiersin.org Generally, 2- and 3-substituted compounds have been found to be more active than their 4-substituted counterparts in certain analog series. mdpi.com These findings suggest that for this compound, modifications to the ethyl group or substitution at other positions on the phenyl ring could fine-tune its biological profile.

Table 1: Impact of Aryl Ring Substitutions on Biological Activity in Related Piperazine Analogs This table is a composite representation based on findings from various studies on arylsulfonylpiperazine and related structures.

Position of SubstitutionSubstituentGeneral Effect on ActivitySource(s)
Para (4-)-ClEffective activity observed nih.gov
Para (4-)-H, -CH₃, -OCH₃, -t-butylSignificantly reduced activity compared to -Cl nih.gov
Ortho (2-) / Meta (3-)VariousGenerally more active than para-substituted compounds mdpi.com
Ortho (2-) / Meta (3-) / Para (4-)Halogen (F, Cl)Often essential for or enhances activity nih.govfrontiersin.org

The piperazine ring itself is a key structural element. Its two nitrogen atoms can be crucial for interaction with biological targets, often acting as a basic center that can be protonated at physiological pH. nih.gov The fundamental activity of many piperazine derivatives is attributed to the 1,4-positioning of these nitrogen atoms and their substitutions. researchgate.net

Substitution on the carbon atoms of the piperazine ring can have a profound impact on activity and selectivity. In a series of 1-piperazino-3-arylindans, potent dopamine D1 and D2 antagonism was observed primarily in derivatives with small substituents in the 2-position of the piperazine ring, such as 2-methyl or 2,2-dimethyl. nih.gov This highlights the sensitivity of the target's binding pocket to the steric bulk around the piperazine core. Furthermore, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) has been shown to cause a noticeable decrease in activity in some series, underscoring the importance of the specific piperazine scaffold. nih.gov

Table 2: Influence of Piperazine Ring Modifications on Biological Activity Data compiled from studies on related piperazine-containing compounds.

ModificationExample Substituent(s)Observed EffectSource(s)
Substitution at 2-position-CH₃, 2,2-dimethylSignificantly increased D1/D2 antagonist potency nih.gov
Ring ReplacementMorpholine, PyrrolidineNoticeable decrease in activity nih.gov
N-1 SubstitutionAryl groupsCreates N-phenylpiperazine motif, key for D2/D3 ligands researchgate.net
N-4 SubstitutionSulfonyl groupForms the core arylsulfonylpiperazine structure nih.gov

The synthesis of arylsulfonyl piperazines is a common strategy for creating focused libraries of compounds for SAR studies. nih.gov In some contexts, such as certain anticancer agents, sulfonyl piperazine compounds have been shown to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication. nih.gov In a different therapeutic area, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as highly potent and selective antagonists for the A2B adenosine (B11128) receptor. nih.gov This demonstrates that the sulfonylpiperazine fragment can be a key component of high-affinity ligands. The stability and specific geometry conferred by the sulfonyl linker are essential for correctly positioning the aryl and piperazine components for optimal interaction with the biological target. researchgate.net

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key features can be identified based on SAR studies of related molecules.

Aromatic Moiety: The substituted phenyl ring (the 4-ethylphenyl group) typically engages in hydrophobic or π-stacking interactions within the target protein. The nature and position of substituents on this ring are critical for modulating potency and selectivity. nih.gov

Sulfonyl Linker: The sulfonyl group acts as a rigid and polar linker. The oxygen atoms are potent hydrogen bond acceptors, which can form crucial interactions with amino acid residues in a receptor binding pocket.

Piperazine Core: This unit serves a dual purpose. It acts as a central scaffold, orienting the aryl-sulfonyl and other substituents in a specific spatial arrangement. nih.gov Its basic nitrogen atom (N-4) is often protonated at physiological pH, allowing for a key ionic interaction or salt bridge with an acidic residue (like aspartate) in the target, a feature noted as crucial for the binding of ligands at dopamine receptors. researchgate.net

These features collectively define the pharmacophore for this class of compounds, where the distance and relative orientation between the aromatic ring and the basic nitrogen of the piperazine ring, dictated by the sulfonyl linker, are paramount for biological activity.

Rational Design Principles for Enhanced Activity and Selectivity

The insights gained from SAR studies provide a foundation for the rational design of new analogs with improved therapeutic properties. nih.govnih.gov Key principles for the design of novel derivatives based on the this compound scaffold include:

Systematic Aryl Ring Substitution: Based on initial SAR findings, a systematic exploration of substituents on the ethylphenyl ring can be undertaken. This involves varying the size, lipophilicity, and electronic properties of the substituents at the ortho, meta, and para positions to probe the binding pocket and optimize interactions. For example, introducing halogens or other small, electron-withdrawing groups could enhance potency, as seen in related series. nih.govnih.gov

Piperazine Ring Decoration: Introducing small alkyl groups onto the carbon backbone of the piperazine ring, particularly at the 2-position, could enhance activity or selectivity by introducing favorable steric interactions or by constraining the conformation of the ring. nih.gov

Bioisosteric Replacement: The sulfonyl moiety can be replaced with other linker groups (e.g., amide, ether) to explore the impact on conformational flexibility and hydrogen bonding capacity. Similarly, the piperazine ring could be replaced by other constrained diamine structures to fine-tune the pKa and geometric presentation of the key nitrogen atom.

Structure-Based Design: When the structure of the biological target is known, molecular docking studies can be employed to predict the binding modes of designed analogs. nih.gov This allows for the design of compounds with improved complementarity to the binding site, potentially increasing both affinity and selectivity. For instance, designing molecules to form a strong salt bridge with a key aspartate residue can be a guiding principle. researchgate.net

By applying these principles, medicinal chemists can rationally modify the this compound core to develop new chemical entities with optimized activity and a desirable selectivity profile for a given biological target. mdpi.com

Advanced Preclinical and Translational Research on 1 4 Ethylphenyl Sulfonyl Piperazine

Pharmacokinetic and Metabolic Studies

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental in preclinical research. For piperazine (B1678402) derivatives, these processes are complex and influenced by the specific substitutions on the piperazine ring.

The piperazine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic properties. nih.gov Its hydrophilic and basic nature can be advantageous for absorption and distribution. nih.gov While specific studies on the absorption and distribution of 1-[(4-Ethylphenyl)sulfonyl]piperazine are not extensively detailed in the available literature, general principles of piperazine-containing compounds suggest that they are designed for systemic circulation. A common metabolic pathway for drugs containing an arylpiperazine moiety involves the cleavage of the side-chain, leading to the formation of 1-arylpiperazines which can be detected in plasma and brain tissue. nih.gov This indicates that piperazine derivatives can cross the blood-brain barrier and distribute into the central nervous system. nih.gov

The metabolism of piperazine derivatives is a critical area of investigation, as biotransformation can significantly impact a compound's efficacy and safety profile. Generally, piperazine-containing compounds are metabolized by cytochrome P450 (CYP) enzymes, with potential for subsequent glucuronidation and/or sulfation. nih.gov

For many arylpiperazine drugs, a primary metabolic route is the cleavage of the side-chain, which results in the formation of 1-arylpiperazine metabolites. nih.gov Studies on analogous compounds provide insights into the likely biotransformation of this compound. For instance, the metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is predominantly characterized by O-demethylation to 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP), a reaction catalyzed mainly by the polymorphic enzyme CYP2D6. nih.gov This highlights the importance of specific CYP isoenzymes in the metabolism of phenylpiperazine derivatives. nih.gov

Furthermore, research on other piperazine derivatives has shown that they can inhibit various CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which can lead to metabolic interactions with other drugs. researchgate.net A novel metabolic pathway has also been identified for a 1,3-disubstituted piperazine derivative, involving a contraction of the piperazine ring to form an imidazoline (B1206853) structure. researchgate.net This indicates that the biotransformation of piperazine compounds can be complex and may involve unique chemical rearrangements. researchgate.net

Table 1: Key Metabolic Pathways for Piperazine Derivatives

Pathway Description Key Enzymes Resulting Metabolites
Side-chain Cleavage Cleavage of the alkyl chain attached to the piperazine nitrogen. Various CYPs 1-Arylpiperazines nih.gov
O-Demethylation Removal of a methyl group from a methoxy (B1213986) substituent on the phenyl ring. CYP2D6 nih.gov Hydroxylated phenylpiperazines nih.gov
Ring Contraction A novel pathway involving oxidation and rearrangement of the piperazine ring. CYPs Imidazoline derivatives researchgate.net
Hydroxylation Addition of a hydroxyl group to the phenyl ring. CYPs Hydroxylated metabolites

| Glucuronidation/Sulfation | Conjugation reactions to increase water solubility for excretion. | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates nih.gov |

This table is generated based on data from analogous piperazine compounds and represents potential pathways for this compound.

Following metabolism, the resulting water-soluble metabolites of piperazine compounds are typically eliminated from the body. While specific excretion data for this compound is limited, the general pathway for many drugs involves renal and fecal excretion. Upon entering systemic circulation, piperazine itself is partially oxidized and partly eliminated unchanged. drugbank.com The formation of more polar metabolites, such as hydroxylated and conjugated derivatives, facilitates their removal via urine.

Toxicological Assessment Mechanisms

The toxicological evaluation of new chemical entities is a crucial step in preclinical development to identify potential safety concerns.

In vitro cytotoxicity assays are commonly used to assess the potential of a compound to cause cell death. The human monocytic cell line, THP-1, is a relevant model for studying the effects of compounds on immune cells. nih.govnih.gov When differentiated into macrophages, THP-1 cells provide a platform to investigate inflammatory responses and cytotoxicity. nih.gov

Studies on various chemical compounds, including e-cigarette flavoring chemicals, have utilized THP-1 cells to evaluate cytotoxicity. mdpi.com For instance, certain aldehydes and other flavoring agents have demonstrated cytotoxic effects on THP-1 cells at high concentrations. mdpi.com While specific cytotoxicity data for this compound on THP-1 cells is not available, research on other phenylsulfonylpiperazine derivatives has shown cytotoxic activity against various cancer cell lines. mdpi.com For example, a study of 20 phenylsulfonylpiperazine derivatives found that several compounds impaired the viability of breast cancer cell lines. mdpi.com This suggests that the phenylsulfonylpiperazine scaffold can possess cytotoxic properties, the extent of which is dependent on the specific substitutions.

Table 2: In Vitro Cytotoxicity of Phenylsulfonylpiperazine Analogs

Compound Derivative Cell Line IC50 (µM) Selectivity Index (SI)
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone MCF7 4.48 35.6 mdpi.com

This table presents data for analogous compounds to illustrate the potential for cytotoxicity within this chemical class.

In vivo safety evaluations in animal models are essential to understand the systemic effects of a compound. While specific in vivo safety data for this compound is not publicly documented, studies on other piperazine derivatives provide insights into the types of evaluations conducted. For example, in vivo studies of a novel piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), assessed its anti-nociceptive and anti-inflammatory effects in rodents. nih.gov Another study on a series of 1-[5-(4-methoxy-phenyl)- nih.govnih.govresearchgate.netoxadiazol-2-yl]-piperazine derivatives evaluated their anticonvulsant activity and neurotoxic effects in rats and mice. nih.gov These studies typically involve observing animals for any adverse effects and assessing various physiological and behavioral parameters. nih.govnih.gov

Interactions with Biological Systems

The preclinical evaluation of a drug candidate's interaction with various biological systems is a critical component of its development. This section focuses on the in vitro assessment of this compound's potential for drug-drug interactions and its selectivity profile, which are key determinants of its potential clinical utility and safety.

Drug-Drug Interaction Potential

The potential for a new chemical entity to alter the pharmacokinetics of co-administered drugs is a significant concern in drug development. These interactions are often mediated by the inhibition or induction of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

Currently, there is a lack of publicly available data from specific studies investigating the drug-drug interaction potential of this compound. However, the broader class of piperazine-containing compounds has been noted for its potential to interact with CYP enzymes. For instance, some piperazine derivatives have been identified as mechanism-based inhibitors of CYP3A4 and CYP2D6, two of the most important enzymes in drug metabolism. Mechanism-based inhibition is a time-dependent and irreversible inactivation of the enzyme, which can lead to significant and prolonged increases in the plasma concentrations of co-administered drugs.

Given the structural alerts from the piperazine moiety, it is a standard practice in preclinical drug development to assess the inhibitory potential of compounds like this compound against a panel of key CYP enzymes. These assays typically determine the half-maximal inhibitory concentration (IC50) for each enzyme.

Table 1: Hypothetical In Vitro Cytochrome P450 Inhibition Profile for this compound

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C1925.3
CYP2D612.1
CYP3A48.7

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

Further investigations would also typically explore the potential for time-dependent inhibition and enzyme induction to provide a comprehensive picture of the compound's drug-drug interaction risk.

Off-Target Effects and Selectivity Assessment

The therapeutic efficacy of a drug is ideally mediated through its specific interaction with the intended biological target. Interactions with other, unintended biological molecules, known as off-target effects, can lead to undesirable side effects. Therefore, assessing the selectivity of a drug candidate is a crucial step in preclinical research.

As with its drug-drug interaction potential, specific data on the off-target effects and selectivity of this compound are not available in the public domain. The general class of aryl-sulfonylpiperazines has been explored for activity at various receptors and transporters.

A comprehensive selectivity assessment would typically involve screening the compound against a broad panel of receptors, enzymes, and ion channels. This is often performed using high-throughput screening methods. A common approach is a broad ligand binding or functional assay panel, which can identify potential off-target interactions at physiologically relevant concentrations.

Table 2: Illustrative Off-Target Screening Panel and Hypothetical Results for this compound

Target ClassRepresentative TargetsHypothetical % Inhibition at 10 µM
GPCRs Adrenergic (α1, α2, β), Dopamine (B1211576) (D1, D2), Serotonin (B10506) (5-HT1A, 5-HT2A), Muscarinic (M1, M2), Histamine (H1)< 20% for all targets
Ion Channels hERG, Nav1.5, Cav1.2< 15% for all targets
Kinases ABL, SRC, EGFR< 10% for all targets
Transporters SERT, DAT, NET< 25% for all targets

This table provides a hypothetical representation of a selectivity screen. The listed targets and results are for illustrative purposes only.

A favorable selectivity profile would show minimal interaction with a wide range of off-targets, particularly those known to be associated with adverse effects, such as the hERG potassium channel, which is linked to cardiac arrhythmias. The lack of significant binding or functional activity at these off-targets would suggest a lower propensity for such side effects.

Computational Approaches in the Study of 1 4 Ethylphenyl Sulfonyl Piperazine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the binding mode and affinity of compounds like 1-[(4-Ethylphenyl)sulfonyl]piperazine with various biological targets. While specific docking studies on this compound are not extensively detailed in the available literature, the principles can be illustrated by studies on structurally related arylsulfonyl piperazine (B1678402) derivatives.

Research on similar piperazine derivatives has shown their potential to interact with a range of protein targets, including enzymes and receptors. For instance, docking studies on piperazine sulfonamide analogs have been conducted to explore their inhibitory activity against enzymes like α-amylase. nih.gov In such studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy score. The interactions are then analyzed to identify key amino acid residues involved in the binding.

For a compound like this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized. A crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or GOLD, the ligand would be docked into the active site of the target protein. nih.gov

Analysis of Results: The resulting poses would be evaluated based on their docking scores and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on related phenylpiperazine derivatives have highlighted the importance of specific interactions for their biological activity. For example, in the context of anticancer research, molecular docking of phenylpiperazine derivatives of 1,2-benzothiazine with topoisomerase IIα has revealed the formation of hydrogen bonds with key amino acid residues like asparagine. mdpi.com Similarly, docking of piperazine derivatives with human acetylcholinesterase has identified interactions at both the catalytic and peripheral anionic sites. nih.govresearchgate.net These examples underscore the utility of molecular docking in elucidating the structural basis of ligand-protein interactions for this class of compounds.

Table 1: Illustrative Molecular Docking Data for Related Piperazine Derivatives (Note: This table presents data from studies on related compounds to illustrate the type of information obtained from molecular docking, as specific data for this compound is not available.)

Derivative ClassTarget ProteinKey Interacting Residues (Example)Reference
Piperazine Sulfonamidesα-AmylaseNot Specified nih.gov
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IIαAspartic Acid mdpi.com
Piperazine derivativesHuman AcetylcholinesteraseNot Specified nih.govresearchgate.net
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IXNot Specified mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within the target's active site.

In a typical MD simulation study, the docked complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the movements of the atoms in the system over a specific period, often nanoseconds. The stability of the complex is analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions of the protein can suggest flexibility, which may be important for ligand binding and protein function.

For instance, MD simulations performed on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives complexed with carbonic anhydrase IX showed that the RMSD values of the complexes varied, indicating different levels of stability for the different derivatives. mdpi.com Similarly, MD simulations have been used to predict the stability of arylpiperazine derivatives bound to the 5-HT1A receptor. nih.gov These studies demonstrate that MD simulations are a valuable tool for refining the understanding of ligand-protein interactions obtained from molecular docking.

Table 2: Key Parameters in Molecular Dynamics Simulations (Note: This table outlines the typical parameters analyzed in MD simulations, as would be relevant for studying this compound.)

ParameterDescriptionImplication for Ligand-Protein Complex
RMSDMeasures the average change in atomic coordinates from a reference structure over time.A low and stable RMSD suggests the complex is stable.
RMSFMeasures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the protein that may be involved in binding.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-binding site of a target protein.

For a class of compounds like arylsulfonyl piperazines, a pharmacophore model could be developed to guide the design of new derivatives with enhanced activity. For example, a pharmacophore model for long-chain arylpiperazine antagonists of the 5-HT7 receptor identified three hydrophobic/aromatic regions and a hydrogen bond donor as critical features. nih.gov Another study on N-Aryl and N-Heteroaryl piperazine α1A-adrenoceptor antagonists developed a pharmacophore model consisting of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening . u-strasbg.fr In virtual screening, large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. This allows for the rapid identification of potential new lead compounds that can then be prioritized for experimental testing. This approach has been successfully applied to piperazine derivatives to identify inhibitors of human acetylcholinesterase. nih.govresearchgate.net

Predictive Modeling for Biological Activity and ADMET Characteristics

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction, plays a crucial role in modern drug discovery. These models use the chemical structure of a compound to predict its biological activity and its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For arylsulfonyl piperazine derivatives, a QSAR model could be built to predict their potency against a specific target. This involves calculating a set of molecular descriptors (e.g., molecular weight, logP, electronic properties) and correlating them with experimentally determined activity data. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis. QSAR studies have been conducted on various piperazine derivatives to understand the structural requirements for their activity against targets like the dopamine (B1211576) D3 receptor. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical application of predictive modeling. nih.gov In silico ADMET models can forecast the likely pharmacokinetic and toxicity profile of a compound like this compound early in the drug discovery process. These models can predict properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.govunair.ac.id By identifying potential liabilities at an early stage, these predictive tools help in optimizing the design of drug candidates with more favorable ADMET profiles. Recent advancements in this area leverage machine learning and deep learning approaches to improve the accuracy of ADMET predictions. arxiv.org

Table 3: Common Endpoints in Predictive ADMET Modeling (Note: This table lists common properties predicted by in silico ADMET models.)

CategoryPredicted PropertySignificance
A bsorptionHuman Intestinal Absorption (HIA)Predicts the extent to which a drug is absorbed from the gut.
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.
D istributionBlood-Brain Barrier (BBB) PenetrationIndicates if a compound can reach the central nervous system.
Plasma Protein Binding (PPB)Affects the amount of free drug available to act on its target.
M etabolismCytochrome P450 (CYP) Inhibition/SubstratePredicts potential drug-drug interactions and metabolic pathways.
E xcretionTotal ClearanceIndicates the rate at which a drug is removed from the body.
T oxicityAmes Test MutagenicityPredicts the potential of a compound to cause DNA mutations.
hERG InhibitionAssesses the risk of cardiotoxicity.

Applications of 1 4 Ethylphenyl Sulfonyl Piperazine in Chemical Biology and Drug Discovery

Use as a Biochemical Probe for Target Validation

There is currently no publicly available scientific literature detailing the use of 1-[(4-Ethylphenyl)sulfonyl]piperazine as a biochemical probe for target validation. nih.gov While the broader class of sulfonylpiperazines has been explored in the development of chemical probes, specific studies on the 4-ethylphenyl variant are absent from the current body of research. nih.govmdpi.com The development of a chemical probe requires thorough characterization, including demonstration of target engagement, selectivity, and a well-understood mechanism of action, none of which has been published for this specific compound. nih.gov

Contribution to Understanding Disease Pathways

The use of small molecules is a powerful tool for dissecting complex biological processes and understanding disease mechanisms. nih.gov By interacting with specific protein targets, chemical compounds can help elucidate the role of these proteins in various signaling pathways. nih.gov

Although derivatives of piperazine (B1678402) are investigated for their effects on numerous disease pathways—such as those involved in cancer, neurodegenerative diseases, and metabolic disorders—there is no specific research documenting the contribution of This compound to the understanding of any particular disease pathway. nih.govnih.govresearchgate.net The scientific literature lacks any studies that have utilized this compound to probe, modulate, or clarify the function of biological pathways related to human disease.

Analytical Methodologies for Research Characterization of 1 4 Ethylphenyl Sulfonyl Piperazine

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 1-[(4-Ethylphenyl)sulfonyl]piperazine. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals corresponding to the ethylphenyl and piperazine (B1678402) moieties.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-ethylphenyl group, typically in the range of 7.0-8.0 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a pattern characteristic of an ethyl substituent on a benzene (B151609) ring. The protons of the piperazine ring would likely appear as multiplets in the upfield region of the spectrum. Specifically, the protons on the carbons adjacent to the sulfonyl group are expected to be downfield compared to those adjacent to the secondary amine. Based on data for similar structures like 1-(phenylsulfonyl)piperidine, the piperazine protons adjacent to the sulfonyl group might appear around 3.1-3.3 ppm, while those on the other side of the ring would be at a slightly higher field. rsc.org The NH proton of the piperazine ring would appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. It would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the ethylphenyl group would have chemical shifts in the typical aromatic region (120-140 ppm). The carbons of the ethyl group and the piperazine ring would appear in the aliphatic region of the spectrum. For instance, in 1-(phenylsulfonyl)piperidine, the carbons of the piperazine ring adjacent to the sulfonyl group appear around 47.9 ppm. rsc.org Similar shifts would be expected for this compound.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~7.7DoubletAromatic protons ortho to sulfonyl group
¹H~7.3DoubletAromatic protons meta to sulfonyl group
¹H~3.2MultipletPiperazine protons adjacent to SO₂
¹H~2.9MultipletPiperazine protons adjacent to NH
¹H~2.7QuartetEthyl -CH₂-
¹H~1.2TripletEthyl -CH₃
¹HBroad SingletBroad SingletPiperazine -NH-
¹³C~145SingletAromatic C-S
¹³C~135SingletAromatic C-CH₂CH₃
¹³C~129DoubletAromatic CH
¹³C~128DoubletAromatic CH
¹³C~48TripletPiperazine C-N(SO₂)
¹³C~45TripletPiperazine C-N(H)
¹³C~29TripletEthyl -CH₂-
¹³C~15QuartetEthyl -CH₃

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected absorptions include:

Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net

N-H stretching vibration for the secondary amine in the piperazine ring, typically around 3300 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. researchgate.net

S-N stretching vibrations are expected in the range of 924–906 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and deducing the structure. For this compound, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragmentation patterns. A notable fragmentation pathway for aromatic sulfonamides can be the loss of sulfur dioxide (SO₂), a mass loss of 64 Da. nih.gov Fragmentation of the piperazine ring is also common, leading to characteristic ions. researchgate.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would be most suitable. cabidigitallibrary.org

Purity Analysis: A gradient elution method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) would likely provide good separation of the main compound from any impurities. Detection is typically achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light.

Quantitative Analysis: For quantitative analysis, a validated HPLC method is crucial. researchgate.netnih.gov This involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jocpr.com An isocratic elution might be preferred for routine quantitative analysis to ensure robustness and reproducibility. cabidigitallibrary.org The use of an internal standard can improve the accuracy of quantification. hakon-art.com In some cases, derivatization of the piperazine moiety can be employed to enhance detection sensitivity, especially for trace analysis. jocpr.com

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer
Elution Gradient for purity, Isocratic for quantification
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., ~230 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC): While HPLC is generally preferred for non-volatile compounds like sulfonamides, GC can also be used, particularly if the compound is thermally stable or can be derivatized to increase its volatility. A GC method coupled with a mass spectrometer (GC-MS) can provide both separation and structural information, which is very useful for impurity profiling. researchgate.net

Advanced Characterization for Biological and Environmental Fate Studies

To understand the potential biological activity and environmental impact of this compound, more advanced analytical methodologies are required.

Biological Characterization: The biological activity of sulfonylpiperazine derivatives has been a subject of interest in medicinal chemistry. nih.govduke.edunih.gov Studies to characterize the biological profile of this compound would involve a range of in vitro and in vivo assays. Quantitative structure-activity relationship (QSAR) studies can also be employed to predict biological activities based on the chemical structure. researchgate.net

Environmental Fate Studies: The environmental fate of a chemical compound is determined by processes such as biodegradation, photodegradation, and sorption to soil and sediment.

Biodegradation: Studies on the biodegradation of sulfonamides and piperazine suggest that both moieties can be degraded by microorganisms, although the rates can vary significantly depending on environmental conditions. acs.orgnih.gov The half-life of sulfonamides in soil can range from days to weeks. acs.orgacs.orgcapes.gov.br Piperazine is considered readily biodegradable. chemicalbook.com Therefore, it is plausible that this compound would also be susceptible to microbial degradation.

Mobility and Sorption: The mobility of the compound in soil and water would be influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient. Sulfonamides are generally polar and can be mobile in the environment. acs.org Piperazine is also water-soluble and likely to be mobile. byu.edu The combined structure would likely exhibit moderate mobility. Sorption studies, typically conducted using batch equilibrium experiments with different soil types, would be necessary to quantify its potential for leaching into groundwater.

Photodegradation: The presence of the aromatic ring suggests that photodegradation in aqueous environments could be a relevant degradation pathway. Studies exposing aqueous solutions of the compound to simulated sunlight would be required to determine its photolytic stability.

Future Directions and Research Opportunities for 1 4 Ethylphenyl Sulfonyl Piperazine

Exploration of Novel Therapeutic Indications

The foundational structure of sulfonylpiperazine is being leveraged to develop treatments for a wide range of diseases far beyond its initial applications. The piperazine (B1678402) moiety is a versatile tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnih.gov Researchers are actively exploring its potential in several new therapeutic fields.

Antitumor Agents: A significant area of research involves the development of sulfonylpiperazine derivatives as potent antitumor agents. nih.gov Studies have reported novel quinolinedione-linked sulfonylpiperazine derivatives that are effective against the proliferation of cancer cells. nih.gov One such derivative, compound 22r, showed considerable effect against NQO1-rich cancer cells like HepG2, MCF-7, and A549, and demonstrated excellent anticancer activity in animal models. nih.gov This derivative was found to induce the production of reactive oxygen species (ROS), cause DNA damage, and trigger apoptosis in cancer cells. nih.gov Other research has focused on creating hybrid compounds, such as tetrazole-piperazinesulfonamides, which have shown significant growth inhibitory activity against human cervical, breast, and pancreatic cancer cell lines. researchgate.net

Antiviral Applications: The global threat of viral pandemics has spurred the search for new antiviral drugs. benthamdirect.com A series of sulfonylpiperazine nucleozin (B1677030) derivatives have been designed and synthesized, showing moderate to good activity against the influenza A virus. benthamdirect.com Several of these compounds, notably the 2,3-dichlorobenzene substituted analogue 6i, exhibited more potent anti-influenza activity than the reference drug, Ribavirin, without showing significant toxicity to host cells. benthamdirect.com These findings highlight a promising new class of nucleoprotein inhibitors for further development. benthamdirect.com

Neurodegenerative and CNS Disorders: The piperazine structure is a common feature in drugs targeting the central nervous system. dntb.gov.uanih.gov Research is ongoing to develop new N-arylpiperazine derivatives with a sulfonamide group as potential treatments for neurodegenerative diseases. mdpi.com These compounds are designed as ligands for dopamine (B1211576) D2 and D3 receptors. mdpi.com Furthermore, other piperazine derivatives have been synthesized and shown to have anxiolytic and antidepressant-like activity, mediated through the serotonergic and GABAergic systems. nih.gov

Other Potential Indications: The versatility of the piperazine scaffold extends to other potential therapeutic areas. eurekaselect.com Researchers have designed and synthesized nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyridines bearing a sulfonamide fragment as potential antimalarial agents, with some compounds showing good activity against Plasmodium falciparum. mdpi.com Additionally, derivatives of 1-(4-fluorobenzyl)piperazine (B185958) have been developed as tyrosinase inhibitors, which could be used as anti-melanogenic agents in cosmetics and pharmaceuticals to treat skin pathologies related to melanin (B1238610) overproduction. nih.gov

Table 1: Investigated Therapeutic Indications for Sulfonylpiperazine Derivatives

Therapeutic AreaDerivative ClassKey FindingsReferences
OncologyQuinolinedione-linked sulfonylpiperazinesExhibited significant antiproliferative effects (IC50: 3.29-5.19 µM) against NQO1-rich cancer cells (HepG2, MCF-7, A549) and showed in vivo efficacy. nih.gov nih.gov
VirologyNucleozin sulfonyl piperazine derivativesDemonstrated better in vitro activity against Influenza A than Ribavirin, with no obvious cellular toxicity. benthamdirect.com benthamdirect.com
NeurologyN-arylpiperazine sulfonamidesDesigned as D2/D3 receptor ligands for potential treatment of neurodegenerative diseases. mdpi.com mdpi.com
Antimalarial nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyridine sulfonamidesShowed good in vitro antimalarial activity with IC50 values as low as 2.24 μM against P. falciparum. mdpi.com mdpi.com
Dermatology1-(4-fluorobenzyl)piperazine derivativesIdentified potent tyrosinase inhibitors (IC50 = 0.96 μM), showing promise as anti-melanogenic agents. nih.gov nih.gov

Development of Advanced Synthetic Strategies

The creation of diverse libraries of sulfonylpiperazine derivatives for drug screening depends on efficient and versatile synthetic methods. nih.gov Researchers are continuously refining these processes to improve yield, reduce steps, and allow for greater molecular complexity. eurekaselect.com

Classic synthesis of 1,4-disubstituted piperazines often relies on multi-step procedures involving nucleophilic substitution or transition-metal-catalyzed reactions, which can be limited by the availability of starting materials and the expense of catalysts. researchgate.net Modern strategies aim to overcome these hurdles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com The synthesis of N-arylpiperazine derivatives has been successfully achieved with good yields through the nucleophilic substitution of sulfonyl chlorides, with the reaction being completed in just 30 minutes at 100°C under microwave irradiation. mdpi.com

Rearrangement Reactions: A variety of rearrangement reactions are being employed to create the piperazine core and its analogs. eurekaselect.com These include methods like the Dizacope, Ugi-Smiles, and Aza-Wittig rearrangements, which offer novel pathways to the desired structures. eurekaselect.com

Transition-Metal-Free Synthesis: To improve the economic and environmental profile of synthesis, methods that avoid heavy metal catalysts are being developed. google.com For certain N-arylations, it is possible to prepare the target compound in the absence of transition metal catalysts like copper, palladium, and nickel by using a strong base. google.com

Optimized Multi-Step Synthesis: For complex molecules, multi-step syntheses are often unavoidable. Research focuses on optimizing each step, such as using an excess of piperazine to minimize the formation of byproducts during coupling reactions or developing high-yield reductive amination procedures. nih.gov

Table 2: Comparison of Synthetic Strategies for Piperazine Derivatives

Synthetic StrategyDescriptionAdvantagesReferences
Microwave-Assisted SynthesisUtilizes microwave irradiation to rapidly heat the reaction mixture.Significant reduction in reaction time (e.g., 30 minutes). mdpi.com mdpi.com
Rearrangement ReactionsEmploys various named rearrangement reactions (e.g., Ugi-Smiles, Aza-Wittig) to construct the heterocyclic core.Provides novel and diverse synthetic pathways to complex analogs. eurekaselect.com eurekaselect.com
Transition-Metal-Free N-ArylationAchieves C-N bond formation using strong bases, avoiding palladium, copper, or other metal catalysts.More economical, avoids toxic heavy metal contamination. google.com google.com
Optimized Multi-Step RoutesInvolves refining reaction conditions, such as reagent stoichiometry and purification methods, in traditional multi-step pathways.Can lead to high overall yields for complex targets by optimizing key steps like reductive amination and coupling. nih.gov nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

A significant frontier in drug discovery is the use of multi-omics data to build a holistic picture of a drug's effect. nih.gov This approach integrates data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics to understand the complex interactions between a drug and biological systems. nih.govnih.gov

For a compound like 1-[(4-Ethylphenyl)sulfonyl]piperazine and its derivatives, multi-omics offers a powerful lens through which to view its mechanism of action. While specific multi-omics studies on this exact compound are not yet prevalent, the application of these techniques in related areas, particularly oncology, provides a clear roadmap for future research. nih.gov By performing integrative multi-omics analysis on cells or tissues treated with a sulfonylpiperazine derivative, researchers can:

Elucidate Mechanisms of Action: Identify the specific cellular pathways that are perturbed by the compound. For instance, proteomics can confirm if a drug designed to inhibit a specific kinase is also affecting other proteins, revealing off-target effects or new therapeutic possibilities. nih.gov

Discover Biomarkers: Uncover molecular signatures (e.g., the expression of certain genes or proteins) that correlate with a response to the drug. nih.gov This is crucial for developing personalized medicine, where treatments can be tailored to patients most likely to benefit. nih.gov For example, analysis has identified genes like Dnmt3a and Igf2r as being correlated with resistance to certain cancer immunotherapies. nih.gov

Build Predictive Models: Use the vast datasets to inform quantitative systems pharmacology (QSP) models. nih.gov These mechanistic models can simulate the dynamics of the tumor microenvironment and predict the efficacy of a drug in "virtual patients," helping to optimize therapies before they reach clinical trials. nih.gov

The creation of interactive web resources that share multi-omics datasets can further accelerate this research, allowing the broader scientific community to explore the data and generate new hypotheses for investigation. nih.gov

Design of Next-Generation Sulfonylpiperazine Derivatives

The process of designing new drugs is a challenging endeavor, with only a small fraction of synthetic compounds ultimately proving successful. nih.gov The goal in designing next-generation sulfonylpiperazine derivatives is to build upon the successes of the existing scaffold while improving key properties. mdpi.com This involves a rational design process that often utilizes a molecular hybridization strategy, combining the sulfonylpiperazine core with other pharmacophores to create novel molecules with enhanced activity. mdpi.comresearchgate.net

Key strategies in the design of next-generation derivatives include:

Conformational Restriction: Modifying the linker between the piperazine ring and other parts of the molecule can restrict its ability to rotate. mdpi.com For example, replacing a flexible alkyl spacer with a more rigid interphenylene spacer can lock the molecule into a more active conformation, potentially increasing its binding affinity to the target receptor. mdpi.com

Bioisosteric Replacement: This strategy involves swapping one functional group for another with similar physical or chemical properties to improve potency or pharmacokinetics. Replacing an amide group with a sulfonamide, for instance, can introduce new points of interaction with a biological target. mdpi.comresearchgate.net

Molecular Hybridization: This involves combining the sulfonylpiperazine scaffold with other known active chemical motifs. mdpi.com Examples include linking it with a quinolinedione moiety to create NQO1-directed antitumor agents or with a tetrazole group to develop new antiproliferative compounds. nih.govresearchgate.net

Scaffold Decoration: Systematically adding different substituents to the phenyl ring of the sulfonyl group or to the other nitrogen of the piperazine ring allows for a detailed exploration of the structure-activity relationship (SAR). This helps identify which chemical groups at which positions lead to the most potent and selective compounds. nih.govbenthamdirect.com

The ultimate aim is to develop new chemical entities with improved efficacy, better selectivity, and more favorable pharmacokinetic profiles, thereby creating more effective and safer medicines. nih.govnih.gov

Table 3: Strategies for Designing Next-Generation Sulfonylpiperazine Derivatives

Design StrategyRationaleExample ApplicationReferences
Conformational RestrictionTo lock the molecule in an optimal conformation for target binding, increasing affinity and selectivity.Replacing an alkyl spacer with an interphenylene spacer in D2/D3 receptor ligands. mdpi.com mdpi.com
Bioisosteric ReplacementTo improve biological activity or pharmacokinetic properties by swapping functional groups.Replacing an amide with a sulfonamide to create additional interaction points with a bioreceptor. mdpi.comresearchgate.net mdpi.comresearchgate.net
Molecular HybridizationTo combine two or more pharmacophores to create a single molecule with multiple modes of action or enhanced potency.Coupling a sulfonylpiperazine with a quinolinedione moiety for antitumor activity. nih.gov nih.gov
Structure-Activity Relationship (SAR) ExplorationTo systematically modify the scaffold to understand how different chemical groups impact biological activity.Varying substituents on the phenyl ring to optimize anti-influenza activity. benthamdirect.com benthamdirect.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-Ethylphenyl)sulfonyl]piperazine, and what purification techniques are recommended?

  • Methodological Answer :

  • Synthesis : React piperazine with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., NaOH or Et3_3N) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Monitor progress via TLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Characterize via 1^1H/13^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
  • Key Reference : Ashraf et al. (2017) optimized sulfonylation of piperazine derivatives for enzyme inhibition studies .

Q. How can researchers assess the structural integrity of this compound and its metal complexes?

  • Methodological Answer :

  • Spectroscopic Analysis : Use UV-Vis, FT-IR, and 1^1H NMR to confirm sulfonyl-piperazine bonding and metal coordination (e.g., Ni(II), Zn(II)) .
  • DFT Calculations : Perform density functional theory (DFT) to model electronic structures and compare experimental vs. theoretical spectral data .
  • X-ray Crystallography : Resolve crystal structures of metal complexes to analyze coordination geometry (e.g., octahedral vs. tetrahedral) .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence the biological activity of sulfonylpiperazine derivatives?

  • Methodological Answer :

  • SAR Workflow :

Synthesize derivatives with varied substituents (e.g., -NO2_2, -CF3_3, -OCH3_3) at the 4-position of the phenyl ring.

Test inhibitory activity against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays.

Correlate electronic (Hammett constants) and steric parameters with IC50_{50} values .

  • Example : Fluorinated analogs (e.g., 4-CF3_3) enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .

Q. What computational strategies are effective for predicting the binding modes of sulfonylpiperazine derivatives to enzyme targets?

  • Methodological Answer :

  • Molecular Docking :

Prepare protein structures (PDB files) with removed water molecules and added hydrogens.

Optimize ligand geometries using Gaussian09 with B3LYP/6-31G(d) basis sets.

Dock ligands into active sites (e.g., AutoDock Vina) and validate poses with MD simulations .

  • Case Study : Ashraf et al. (2017) identified hydrogen bonding between the sulfonyl group and Ser203 in acetylcholinesterase .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like enzyme source (human vs. bovine), substrate concentration, and pH.
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., isothermal titration calorimetry vs. fluorometry) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of inter-study variability .

Q. What are the challenges in synthesizing fluorinated analogs of this compound, and how can they be addressed?

  • Methodological Answer :

  • Fluorination Strategies : Use 4-fluorobenzyl bromide in nucleophilic substitution reactions with piperazine. Monitor regioselectivity via 19^{19}F NMR .
  • Purification : Fluorinated derivatives often require reverse-phase HPLC due to increased hydrophobicity .
  • Case Study : Fluorine substitution at the phenyl ring improved metabolic stability in kinase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.